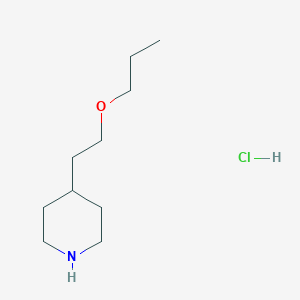

2-(4-Piperidinyl)ethyl propyl ether hydrochloride

Description

BenchChem offers high-quality 2-(4-Piperidinyl)ethyl propyl ether hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Piperidinyl)ethyl propyl ether hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-propoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-8-12-9-5-10-3-6-11-7-4-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIJVMNALKLLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Physicochemical Profile: 2-(4-Piperidinyl)ethyl propyl ether Hydrochloride

[1][2]

Executive Summary

2-(4-Piperidinyl)ethyl propyl ether hydrochloride (CAS: Related Free Base 688736-47-2) is a specialized piperidine derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1][2] Structurally characterized by a 4-substituted piperidine ring linked to a propyl ether chain via an ethyl spacer, this compound serves as a critical building block for G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of Histamine H3/H4 receptor antagonists and Sigma receptor modulators.[1][2]

This technical guide provides an in-depth analysis of its physicochemical properties, solution-state behavior, and analytical characterization standards, designed for researchers optimizing lead compounds or developing analytical assays.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound exists as a hydrochloride salt, enhancing its crystallinity and water solubility compared to the oily free base.[1][2] The piperidine nitrogen serves as the primary ionization center, dictating its pH-dependent solubility profile.[1][2]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-(2-Propoxyethyl)piperidine hydrochloride |

| Common Name | 2-(4-Piperidinyl)ethyl propyl ether HCl |

| CAS Number (Free Base) | 688736-47-2 |

| Molecular Formula | C₁₀H₂₂ClNO (Salt) / C₁₀H₂₁NO (Base) |

| Molecular Weight | 207.74 g/mol (Salt) / 171.28 g/mol (Base) |

| SMILES | CCCOCCC1CCNCC1.Cl |

Structural Architecture

The molecule comprises three distinct functional domains:

-

Piperidine Ring: A secondary amine heterocycle acting as a high-pKa basic center (

).[1][2] -

Ethyl Linker: A flexible two-carbon spacer providing rotational freedom (Rotatable Bonds: 5).[1][2]

-

Propyl Ether Tail: A lipophilic chain that modulates the compound's partition coefficient (LogP), influencing membrane permeability.[1][2]

Figure 1: Structural decomposition of 2-(4-Piperidinyl)ethyl propyl ether HCl highlighting functional domains and their physicochemical impact.[1][2]

Solid-State Properties[1][2]

Understanding the solid-state characteristics is vital for storage, handling, and formulation.[1][2]

Crystallinity & Melting Point[1][2]

-

Melting Point: Typically 150–165°C (Characteristic of piperidine HCl salts).[1][2]

-

Hygroscopicity: Moderately hygroscopic.[1][2] The hydrochloride salt can absorb atmospheric moisture, leading to deliquescence if not stored in desiccated conditions.[1][2]

Stability Profile

-

Thermal Stability: Stable up to ~200°C. Decomposition (dehydrohalogenation) may occur at higher temperatures.[1][2]

-

Chemical Stability:

-

Hydrolysis: The ether linkage is chemically robust and resistant to hydrolysis under standard acidic or basic conditions.[1][2]

-

Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light.[1][2] Storage under inert gas (Argon/Nitrogen) at -20°C is recommended. [1][2]

-

Solution-State Properties

The solution behavior is dominated by the protonation state of the piperidine nitrogen.[1][2]

Solubility & pH Dependence

The hydrochloride salt is highly soluble in water (>50 mg/mL) and lower alcohols (Methanol, Ethanol).[1][2]

-

Organic Solubility:

Acid Dissociation Constant (pKa)[1][2]

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic ammonium species.[1][2] This limits passive diffusion across the Blood-Brain Barrier (BBB) unless specific transport mechanisms are involved or the local pH is modulated.[1][2]

Partition Coefficient (LogP/LogD)

Figure 2: pH-dependent speciation and solubility profile, guiding extraction and purification strategies.

Analytical Characterization

For quality control and identification, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O or CDCl₃):

-

¹³C NMR:

Mass Spectrometry (MS)

-

Diagnostic Ion:

m/z (corresponding to the free base C₁₀H₂₁NO + H⁺).[1][2] -

Fragmentation: Loss of the propyl chain or cleavage at the ethyl linker may be observed in MS/MS.[1][2]

HPLC Method (Reverse Phase)

Handling & Safety Protocols

Storage Recommendations

-

Temperature: -20°C for long-term storage; 2-8°C for active use.

-

Atmosphere: Store under Argon or Nitrogen to prevent amine oxidation and moisture absorption.[1][2]

-

Container: Amber glass vials with Teflon-lined caps.

Safety Hazards (GHS Classification)

References

-

PubChem Compound Summary. (2025). 4-(2-Propoxyethyl)piperidine-2-carboxylic acid (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link

-

Santa Cruz Biotechnology. (2024).[1][2] 2-(4-Piperidinyl)ethyl propyl ether hydrochloride Product Sheet. Link

-

Camacho, M., et al. (2011).[1][2] Synthesis and Structure-Activity Relationships of Piperidine Derivatives as Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (General reference for piperidine-ether scaffold properties).

-

Stahl, P. H., & Wermuth, C. G. (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Reference for HCl salt properties).

The Pivotal Role of Piperidine Ether Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine nucleus, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1][2] Its derivatives are integral components in a vast array of pharmaceuticals, spanning over twenty drug classes, including treatments for cancer, Alzheimer's disease, and infectious diseases.[1][3] The conformational flexibility of the saturated piperidine ring allows for effective binding to a multitude of biological targets, making it a "privileged scaffold" in drug design.[2][4][5] This guide delves into the specific and increasingly important class of piperidine ether derivatives, exploring their synthesis, diverse therapeutic applications, and the underlying structure-activity relationships that govern their medicinal properties.

The Synthetic Landscape: Crafting Piperidine Ether Scaffolds

The synthesis of piperidine derivatives is a well-established field, with numerous methods available for the construction and functionalization of this critical heterocyclic core.[1] These strategies can be broadly categorized into intramolecular and intermolecular cyclization reactions.[1]

Key Synthetic Strategies

Several powerful synthetic routes are employed to generate piperidine ether derivatives:

-

Williamson Ether Synthesis: A classic and widely used method involving the reaction of a piperidine alcohol with an alkyl halide in the presence of a base. This straightforward approach allows for the introduction of a diverse range of ether functionalities.

-

Mitsunobu Reaction: This reaction provides an alternative for the formation of the ether linkage, particularly when dealing with more sensitive substrates. It typically involves the reaction of an alcohol with a nucleophile (in this case, a piperidinol) in the presence of triphenylphosphine and a dialkyl azodicarboxylate.

-

Reductive Amination: This strategy can be employed to construct the piperidine ring itself, followed by etherification. It involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting enamine or imine.[1]

-

Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic structures, RCM can be utilized to construct the piperidine ring from acyclic precursors containing both an alkene and an amine functionality. Subsequent etherification can then be performed.

-

[5+1] Annulation: This method involves the reaction of a five-atom component with a one-atom component to form the six-membered piperidine ring.[1] For instance, a hydroxylamine can react with a diene in a cascade reaction catalyzed by a metal such as iridium.[1]

The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. For instance, stereoselective synthesis is crucial for developing drugs with improved efficacy and reduced side effects.[6][7]

Experimental Protocol: A Generalized Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of a simple piperidine ether derivative.

Objective: To synthesize 4-benzyloxypiperidine from 4-hydroxypiperidine and benzyl bromide.

Materials:

-

4-hydroxypiperidine

-

Benzyl bromide

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-benzyloxypiperidine.

Causality: The use of a strong base like sodium hydride is essential to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage. Anhydrous conditions are critical to prevent quenching of the highly reactive sodium hydride.

Therapeutic Frontiers of Piperidine Ether Derivatives

The versatility of the piperidine ether scaffold has led to its exploration in a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

Piperidine derivatives have a long history of use in treating CNS disorders.[8][9] The piperidine ring is a common feature in many clinically used psychotropic drugs.[8]

-

Antidepressant Activity: Novel piperidine derivatives have been synthesized and shown to possess significant antidepressant-like effects.[8] These effects are often mediated through interactions with monoaminergic and opioidergic systems.[8] The ether linkage can be crucial for modulating the pharmacokinetic properties of these compounds, such as their ability to cross the blood-brain barrier.

-

Alzheimer's Disease: Piperidine-containing compounds are key in the therapy for Alzheimer's disease.[1][3] Donepezil, a widely used drug for Alzheimer's, features a piperidine moiety.[1] The development of new piperidine ether derivatives continues to be an active area of research for identifying multi-target agents for this neurodegenerative disease.[10]

-

Neuroprotective Effects: Certain cinnamamide-piperidine derivatives have demonstrated neuroprotective effects in models of stroke.[11] The ether linkage in these molecules can influence their ability to protect neurons from glutamate-induced toxicity.[11]

Oncology

The piperidine scaffold is considered a "privileged structure" in the development of anticancer agents.[4][5]

-

Dual-Acting Anti-Breast Cancer Agents: A notable example is the piperidine derivative DTPEP, which acts as a dual-acting agent against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer.[12][13] DTPEP induces apoptosis through the downregulation of the PI3K/Akt pathway.[12][13] The ether linkage in DTPEP is part of the pharmacophore that contributes to its high affinity for its biological targets.

Caption: DTPEP's mechanism in breast cancer cells.

Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine ether derivatives have shown promise in this area.

-

Antibacterial and Antifungal Activity: Various synthesized piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[14][15][16][17] For instance, benzophenone-N-ethyl piperidine ether derivatives have been screened for their antibacterial properties.[18] The specific nature of the ether substituent can significantly impact the antimicrobial spectrum and potency. Some derivatives have also shown varying degrees of inhibition against fungal species like Aspergillus niger and Candida albicans.[15][16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol describes a standard method for evaluating the antibacterial activity of synthesized piperidine ether derivatives.

Objective: To determine the susceptibility of bacterial strains to piperidine ether derivatives.

Materials:

-

Synthesized piperidine ether derivatives

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile paper discs (6 mm diameter)

-

Standard antibiotic discs (e.g., chloramphenicol) as a positive control

-

Solvent for dissolving compounds (e.g., DMSO or ethanol)

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare solutions of the synthesized compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Allow the plate to dry for a few minutes.

-

Aseptically place sterile paper discs impregnated with a known amount of the test compound onto the surface of the agar.

-

Place a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the results. A clear zone of inhibition around the positive control confirms the susceptibility of the bacteria to antibiotics and the validity of the assay. The absence of a zone around the negative control ensures that the solvent has no antimicrobial activity.

Other Therapeutic Applications

The pharmacological activities of piperidine ether derivatives extend to other areas as well:

-

Analgesic Activity: Piperidine derivatives have been investigated for their pain-relieving properties, with some compounds showing potent analgesic effects.[19][20]

-

Antioxidant Activity: Several piperidine derivatives have been evaluated for their ability to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress.[15][16]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of piperidine ether derivatives and their biological activity is paramount for rational drug design.

| Compound Class | Key Structural Features | Biological Activity | Reference |

| Benzophenone-N-ethyl piperidine ethers | Benzophenone moiety, ethyl piperidine ether | Antibacterial | [18] |

| DTPEP | Dibenzo[b,f]thiepinylphenoxy)ethyl)piperidine | Dual anti-breast cancer | [12][13] |

| Cinnamamide-piperidine derivatives | Cinnamic acid fragment, piperidine ring | Neuroprotective | [11] |

| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Acrylate ester, piperidinyl ethoxy phenyl group | Antibacterial | [14][17] |

Key Insights from SAR Studies:

-

The nature of the aromatic or heteroaromatic ring attached to the ether oxygen can significantly influence the biological activity.

-

The length and flexibility of the ether chain can impact binding affinity and pharmacokinetic properties.

-

Substituents on the piperidine ring can modulate potency, selectivity, and physicochemical properties such as solubility and lipophilicity.[7]

Caption: Key structural elements influencing biological activity.

Future Directions and Conclusion

Piperidine ether derivatives continue to be a fertile ground for drug discovery. Future research will likely focus on:

-

Development of more stereoselective synthetic methods to access chiral piperidine ethers with improved therapeutic indices.[6][21]

-

Exploration of novel biological targets for this versatile scaffold.

-

Application of computational chemistry and machine learning to predict the activity of new derivatives and guide synthetic efforts.

-

Further investigation into their potential as multi-target agents for complex diseases like cancer and neurodegenerative disorders.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Recent advancement of piperidine moiety in treatment of cancer- A review - ResearchG

- Antimicrobial Evaluation of Benzophenone-N- Ethyl Piperidine Ether Deriv

- New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PubMed Central.

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Deriv

- New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed.

- Recent advancement of piperidine moiety in treatment of cancer- A review - ResearchG

- (PDF)

- Antimicrobial and antioxidant activities of piperidine deriv

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives - Biointerface Research in Applied Chemistry.

- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv

- SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE - AVESİS.

- WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google P

- Piperidine-An important medicinal moiety:A review of its deriv

- Pharmacological properties of natural piperidine derivatives.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Pharmacological Applications of Piperidine Deriv

- Application of Chiral Piperidine Scaffolds in Drug Design.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.

- The Role of Piperidine Deriv

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.

- Compounds Affecting the Central Nervous System. I.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia.

- (PDF)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. researchgate.net [researchgate.net]

- 12. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academicjournals.org [academicjournals.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. ijspr.com [ijspr.com]

- 19. chemrevlett.com [chemrevlett.com]

- 20. researchgate.net [researchgate.net]

- 21. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Methodological & Application

Application Note: In Vivo Characterization of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride (PPE-HCl)

This Application Note is designed for researchers investigating the pharmacological properties of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride (hereafter referred to as PPE-HCl ). Based on its chemical structure—a non-imidazole piperidine derivative with an ether-linked alkyl chain—this compound is characteristic of the third-generation Histamine H3 Receptor (H3R) ligands .

Unlike early H3R ligands (e.g., R-

Introduction & Mechanism of Action

The Histamine H3 Receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It functions as an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting ACh, DA, NE, and 5-HT release).

PPE-HCl (Structure: 4-(2-propoxyethyl)piperidine hydrochloride) represents a simplified pharmacophore of non-imidazole H3R ligands.

-

Mechanism: By binding to the H3R, ligands can either activate (agonist) or block (antagonist/inverse agonist) the constitutive activity of the receptor.

-

Therapeutic Relevance: H3R antagonists/inverse agonists are investigated for narcolepsy (e.g., Pitolisant), Alzheimer’s disease, and ADHD due to their ability to increase cortical histamine and acetylcholine levels.

H3R Signaling Pathway

The following diagram illustrates the canonical signaling pathway PPE-HCl is expected to modulate.

Caption: Canonical H3R signaling. Agonists suppress NT release; Antagonists (likely PPE-HCl target) disinhibit release.

Formulation & Dosing Strategy

Proper formulation is critical for ensuring bioavailability. As a hydrochloride salt, PPE-HCl is expected to be water-soluble.

Preparation Protocol

-

Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

-

Solubility Check: Dissolve PPE-HCl at a stock concentration of 10 mg/mL. Vortex for 30 seconds. If turbidity persists, warm to 37°C or add 5% DMSO (though pure saline is preferred for CNS studies to avoid vehicle effects).

-

pH Adjustment: Verify pH is near neutral (6.5–7.5). The HCl salt may be acidic; adjust with dilute NaOH if necessary, but avoid precipitation of the free base.

-

Sterilization: Filter through a 0.22 µm PES membrane syringe filter.

Dosing Regimen (Rat/Mouse)

Based on structural analogs (e.g., GT-2331, Ciproxifan), the following dose ranges are recommended for initial screening:

| Experiment Type | Route | Dose Range (mg/kg) | Time Prior to Test |

| PK / BBB Penetration | i.v. / p.o. | 5, 10, 20 | Tmax determination |

| Microdialysis | i.p. | 3, 10, 30 | 30 min baseline |

| Behavior (Cognition) | i.p. / p.o. | 1, 3, 10 | 30–60 min |

| Sleep/Wake | p.o. | 10, 30 | Onset of light phase |

Protocol 1: Pharmacokinetic & BBB Validation

Before efficacy testing, you must confirm that PPE-HCl crosses the Blood-Brain Barrier (BBB).

Objective: Determine the Brain/Plasma ratio (

-

Subjects: Male Sprague-Dawley rats (n=3 per time point).

-

Administration: Single bolus dose (10 mg/kg, i.v. or i.p.).

-

Sampling: Collect blood (cardiac puncture) and brain tissue at 15, 30, 60, 120, and 240 min.

-

Processing:

-

Plasma: Centrifuge EDTA blood at 3000xg, 4°C, 10 min.

-

Brain: Homogenize in 3 volumes of PBS.

-

-

Analysis: LC-MS/MS quantification.

-

Criteria: A Brain/Plasma ratio > 0.3 indicates sufficient CNS penetration for H3R targeting.

Protocol 2: In Vivo Microdialysis (Mechanism Validation)

This is the gold standard for H3R ligands. An antagonist will increase extracellular histamine; an agonist will decrease it.

Objective: Measure the effect of PPE-HCl on histamine release in the Prefrontal Cortex (PFC) or Hypothalamus.

Workflow

-

Surgery: Stereotaxic implantation of a guide cannula into the PFC (AP: +3.2 mm, L: +0.8 mm, DV: -2.0 mm relative to Bregma). Allow 5-7 days recovery.

-

Probe Insertion: Insert microdialysis probe (2 mm membrane length) 1 day prior to experiment.

-

Perfusion: Peruse with aCFC (artificial cerebrospinal fluid) at 1.5 µL/min.

-

Baseline: Collect 3 samples (20 min each) to establish stable baseline histamine levels.

-

Treatment: Inject PPE-HCl (10 mg/kg, i.p.) or Vehicle.

-

Collection: Continue sampling for 180 min post-injection.

-

Analysis: HPLC with fluorometric detection (post-column derivatization with o-phthalaldehyde) or LC-MS/MS.

Expected Outcome:

-

If Antagonist/Inverse Agonist: >150% increase in extracellular histamine (and potentially ACh).

-

If Agonist: ~30-50% decrease in extracellular histamine (requires challenge with an antagonist to confirm).

Protocol 3: Behavioral Efficacy (Cognition)

H3R antagonists are putative cognitive enhancers. The Object Recognition Task (ORT) is sensitive to H3R modulation.

Novel Object Recognition (NOR) Protocol

-

Habituation (Day 1-2): Allow mice to explore the empty arena (40x40 cm) for 10 min/day.

-

Training (Day 3, T0): Place two identical objects (A + A) in the arena. Allow exploration for 10 min.

-

Retention Interval: 24 hours (Long-term memory).

-

Treatment: Administer PPE-HCl (3 or 10 mg/kg, i.p.) 30 min before the Test phase (or immediately post-training for consolidation studies).

-

Test (Day 4, T1): Place one familiar object (A) and one novel object (B). Allow exploration for 5 min.

-

Scoring: Calculate Discrimination Index (DI):

Self-Validation:

-

Vehicle-treated mice usually show DI near 0 (chance) after 24h retention.

-

Effective H3R antagonists should restore DI to > 0.3 (preference for novel object).

Experimental Workflow Summary

Caption: Step-by-step experimental pipeline for validating PPE-HCl in vivo.

Safety & Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation | High salt concentration or basic pH shock. | Use warm saline; ensure pH < 7.5. |

| Sedation | Off-target effects (e.g., Dopamine/Sigma receptors). | Perform Rotarod test to rule out motor deficits. |

| Seizures | Excessive H1 activation or toxicity. | Reduce dose; H3 antagonists lower seizure threshold in some models. |

| No Effect | Poor BBB penetration or rapid metabolism. | Check plasma half-life; consider continuous infusion. |

References

-

Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721. Link

-

Passani, M. B., & Blandina, P. (2011). Histamine receptors in the CNS as targets for therapeutic intervention. Trends in Pharmacological Sciences, 32(4), 242-249. Link

-

Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. Link

-

Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. Link

-

Santa Cruz Biotechnology. 2-(4-Piperidinyl)ethyl propyl ether hydrochloride Product Data. Link (Used for chemical verification).

Disclaimer: This protocol is for research purposes only. All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-(4-Piperidinyl)ethyl propyl ether hydrochloride

Topic: Troubleshooting Solubility & Handling Compound Class: Piperidine Ether Hydrochloride Salts Support Level: Tier 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Hub

You are likely working with 2-(4-Piperidinyl)ethyl propyl ether hydrochloride (often used as a histamine H3 receptor ligand or intermediate).[1] While hydrochloride salts are generally designed for water solubility, this specific molecule possesses a lipophilic "tail" (propyl ether) attached to a polar "head" (piperidine HCl).[1] This amphiphilic nature creates unique solubility challenges—specifically hygroscopicity , pH-dependent precipitation , and "oiling out" in high-salt buffers.[1]

This guide moves beyond basic datasheets to address the physics of why your solution might be failing and how to fix it.

Module 1: The Physicochemical Profile

Before attempting dissolution, understand the three critical properties defining this compound's behavior.

| Property | Characteristic | Impact on Experiment |

| Salt Form | Hydrochloride (HCl) | Highly water-soluble but prone to the Common Ion Effect in high-chloride buffers (e.g., PBS, Saline).[1] |

| pKa (Piperidine N) | ~10.8 – 11.2 | The molecule is positively charged at pH < 9.[1] At pH > 9, it loses its charge and becomes a water-insoluble oil.[1] |

| Hygroscopicity | High | The solid absorbs atmospheric water rapidly, turning from a powder into a sticky gum, altering the effective molecular weight.[1] |

Module 2: Primary Solubility Workflow

Q: What is the absolute best solvent for a high-concentration stock?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound class.[1]

-

Why: It disrupts the crystal lattice more effectively than water for amphiphilic salts and prevents "oiling out" during long-term storage.[1]

-

Limit: Typical solubility >50 mg/mL.[1]

Q: Can I use water? A: Yes, Water (deionized) is excellent for the HCl salt, typically up to ~20-50 mg/mL.[1]

-

Warning: Do NOT use PBS or Saline for the initial stock solution.[1] The high concentration of Chloride ions (

) in PBS fights against the dissolution of the HCl salt (Common Ion Effect), often causing the solution to stay cloudy.[1]

Protocol: Master Stock Preparation

-

Weighing: If the solid has clumped (hygroscopic), weigh the entire vial content by difference (Weight

- Weight -

Solvent Addition: Add DMSO to achieve a concentration of 10 mM to 50 mM .

-

Mixing: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into small vials. Store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.[1]

Module 3: Troubleshooting Aqueous Buffers (The "Crash Out")

Q: My compound dissolved in DMSO, but precipitated when I added it to my assay buffer (pH 7.4). Why?

A: This is likely due to Local Supersaturation or the "Oil-Out" Effect .[1] Even though pH 7.4 is well below the pKa (keeping the molecule charged), the sudden transition from organic solvent to high-salt aqueous buffer can force the hydrophobic propyl-ether tail to aggregate before the charge can stabilize the molecule.[1]

The "Step-Down" Dilution Protocol

Do not squirt high-concentration DMSO stock directly into static buffer.

-

Prepare Intermediate: Dilute your DMSO stock 1:10 with Water (not buffer) first.[1]

-

Final Dilution: Slowly add this intermediate to your Assay Buffer (PBS/HBSS) while vortexing.

-

Visual Check: Hold the tube against a light.[1] If you see "swirling oil" (Schlieren lines) that dissolve, you are safe.[1] If you see persistent cloudiness, you have exceeded the solubility limit for that specific buffer.[1]

Visualizing the Solubility Logic

Figure 1: Decision tree for solvent selection and risk assessment during dilution.

Module 4: Handling Hygroscopic "Gums"

Q: The compound arrived as a sticky solid or turned into a gum on the weigh paper.[1] Is it degraded?

A: Likely no .[1] Piperidine HCl salts are extremely hygroscopic.[1] They pull water from the air, forming a "hydrate" or simply dissolving in absorbed moisture.[1] This changes the mass , not the chemical structure.[1]

Correction Protocol:

-

Do not dry it: Heating it to dry it out may degrade the ether linkage or cause oxidation.[1]

-

Assume "Wet" Weight: If exact stoichiometry is critical (e.g., Ki determination), you must determine the actual peptide content.[1] However, for general screening:

Module 5: pH Sensitivity & Storage

Q: Can I store the solution in the fridge? A:

-

DMSO Stock: Store at -20°C. It will freeze. This is fine.

-

Aqueous Stock: Store at +4°C. Do not freeze aqueous stocks of this salt; the freeze-concentration effect can cause the salt to precipitate and form a polymorph that is hard to redissolve.[1]

Q: My assay requires pH 8.5. Will it work? A: Proceed with caution. The pKa of the piperidine nitrogen is ~11.[1] At pH 8.5, a small fraction of the molecules will deprotonate to the free base.[1] Since the free base is an oil, you might lose compound to the plastic walls of your plate (non-specific binding).[1]

-

Mitigation: Add 0.01% Tween-20 or BSA to your buffer to keep the hydrophobic free base solubilized/dispersed.[1]

Mechanism of pH Failure

Figure 2: The relationship between pH, protonation state, and solubility state.[1]

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for properties of Hydrochloride salts and counter-ion effects).

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

-

PubChem. (n.d.).[1] Compound Summary: Piperidine Hydrochloride.[1] National Library of Medicine.[1] Retrieved from [Link] (General physicochemical properties of the piperidine class).[1]

Sources

Optimizing reaction conditions for the synthesis of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride

Technical Support Center: Optimizing Synthesis of 2-(4-Piperidinyl)ethyl propyl ether Hydrochloride

Introduction: The Synthetic Challenge

User Query: "I am struggling with low yields and N-alkylated impurities during the synthesis of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride. What are the optimal reaction conditions?"

Executive Summary: The synthesis of 2-(4-Piperidinyl)ethyl propyl ether (also known as 4-(2-propoxyethyl)piperidine) presents a classic chemoselectivity challenge.[1] The core issue is the competition between the secondary amine (piperidine ring) and the primary alcohol (ethyl side chain).

In a direct alkylation attempt, the secondary amine is significantly more nucleophilic than the hydroxyl group, leading to predominant N-alkylation. To achieve high-yield O-alkylation, a Protection-Alkylation-Deprotection (PAD) strategy is non-negotiable.[1] This guide details the optimized Boc-protection route , which guarantees regioselectivity and simplifies purification.

Module 1: The Optimized Synthetic Workflow

The following workflow is the industry-standard "Gold Method" for synthesizing ether-functionalized piperidines. It prioritizes purity over step-count reduction.

Visual Workflow: The PAD Strategy

Figure 1: The Protection-Alkylation-Deprotection (PAD) workflow ensures exclusive O-alkylation by temporarily masking the nucleophilic nitrogen.[1]

Module 2: Detailed Experimental Protocols

Step 1: N-Protection (The Foundation)

Objective: Mask the secondary amine to prevent N-propylation.[1]

-

Reagents: 4-Piperidineethanol (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Protocol:

-

Dissolve 4-piperidineethanol in DCM (0.5 M concentration).

-

Add TEA and cool to 0°C.

-

Add (Boc)₂O dropwise (exothermic control).

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: TLC (ninhydrin stain) should show disappearance of the polar starting amine.

-

Step 2: O-Alkylation (The Critical Step)

Objective: Install the propyl group on the oxygen.

-

Reagents: N-Boc-4-piperidineethanol (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), 1-Bromopropane (1.5 eq).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]

-

Protocol:

-

Safety: Wash NaH with dry hexane under nitrogen to remove mineral oil (optional but recommended for easier workup).

-

Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (N₂ or Ar).

-

Add N-Boc-4-piperidineethanol (dissolved in minimal DMF) dropwise. Wait for H₂ evolution to cease (approx. 30 min). This forms the sodium alkoxide.

-

Add 1-Bromopropane dropwise.

-

Allow to warm to RT and stir for 12–16 hours.

-

Quench: Carefully add saturated NH₄Cl solution at 0°C.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with H₂O (5x) to remove DMF.

-

Step 3: Deprotection & Salt Formation

Objective: Remove Boc group and crystallize the hydrochloride salt.

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Protocol:

-

Dissolve the crude N-Boc ether in minimal dry DCM.

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 2–4 hours. A white precipitate often forms.

-

Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether or acetone to induce crystallization.

-

Final Product: 2-(4-Piperidinyl)ethyl propyl ether hydrochloride.[1]

-

Module 3: Troubleshooting & FAQs

Q1: Why is my yield for Step 2 (Alkylation) low (<40%)?

Diagnosis: The most common culprit is moisture .

-

Scientific Rationale: Sodium Hydride (NaH) is extremely moisture-sensitive.[1] If your DMF is "wet" (contains >0.1% water), the NaH will react with water to form NaOH and H₂, depleting the base required to deprotonate the alcohol.

-

Corrective Action:

-

Use anhydrous DMF (stored over molecular sieves).

-

Ensure the reaction is under a positive pressure of Nitrogen/Argon.

-

Self-Validating Check: If you see immediate bubbling upon adding NaH to the solvent before adding the substrate, your solvent is wet.

-

Q2: I see a spot on TLC that corresponds to N-propylated impurity. How did this happen?

Diagnosis: Incomplete protection or Boc-instability.[1]

-

Scientific Rationale: If Step 1 was not quantitative, free piperidine remains. In Step 2, the free amine reacts with propyl bromide faster than the alkoxide does (N-alkylation > O-alkylation).[1]

-

Corrective Action:

-

Do not proceed to Step 2 until Step 1 is >98% complete by LCMS or NMR.

-

Avoid using strong mineral acids during the workup of Step 1, which could prematurely cleave the Boc group.

-

Q3: The final HCl salt is a sticky oil, not a solid. How do I fix this?

Diagnosis: Trapped solvent or excess acid.

-

Corrective Action:

-

Azeotrope: Dissolve the oil in methanol and evaporate to remove excess HCl. Repeat 2-3 times.

-

Trituration: Add dry diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod. Sonicate for 10 minutes.

-

Hygroscopicity: The salt may be hygroscopic. Dry in a vacuum desiccator over P₂O₅ for 24 hours.

-

Module 4: Data & Optimization Tables

Table 1: Solvent & Base Screening for O-Alkylation

Based on standard Williamson Ether Synthesis parameters for hindered alcohols.

| Base System | Solvent | Temperature | Yield Potential | Comments |

| NaH (60%) | DMF | 0°C → RT | High (85-95%) | Recommended. Fast kinetics, clean conversion.[1] Requires anhydrous conditions. |

| KOH (Powder) | DMSO | RT | Moderate (60-75%) | "Superbase" conditions.[1] Harder to work up (DMSO removal). |

| NaH | THF | Reflux | Low (30-50%) | THF is often too non-polar to solvate the alkoxide effectively; reaction is sluggish. |

| K₂CO₃ | Acetone | Reflux | Very Low (<10%) | Carbonate bases are generally too weak to deprotonate the alcohol effectively. |

Decision Tree: Troubleshooting Low Purity

Figure 2: Logical flow for diagnosing purity issues in the final hydrochloride salt.

References

-

Patent Methodology for Piperidine Alcohol Protection: Title: Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.[1][2] Source: CN111606842A (Google Patents). Relevance: Establishes the Boc-protection/alkylation/deprotection protocol as the industrial standard for this class of compounds. URL:

-

Purification of Piperidine Ethers: Title: Organic Syntheses Procedure (Analogous Ether Extraction). Source: Organic Syntheses, Coll.[3] Vol. 4, p.86. Relevance: Provides authoritative techniques for the extraction and drying of ether-functionalized nitrogen heterocycles. URL:[Link]

Sources

Technical Support Center: Optimizing 2-(4-Piperidinyl)ethyl propyl ether HCl Synthesis

Topic: Overcoming poor yield in 2-(4-Piperidinyl)ethyl propyl ether hydrochloride synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

The synthesis of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride often suffers from low yields due to three specific bottlenecks: competitive N-alkylation , incomplete Williamson etherification (due to moisture or steric factors), and hygroscopic salt formation (oiling out).

This guide moves away from "textbook" definitions and provides a field-proven, scalable protocol derived from industrial optimizations of H3-receptor antagonists (e.g., Pitolisant intermediates).

Module 1: The Critical Pathway (The "Happy Path")

If you are attempting direct alkylation of 4-piperidineethanol without protection, stop immediately . The secondary amine is more nucleophilic than the primary alcohol. You will inevitably produce a mixture of N-alkyl, O-alkyl, and N,O-dialkyl products, resulting in yields <30% and difficult purification.

The Validated Protocol

Pre-requisite: All glassware must be oven-dried. Use a nitrogen/argon manifold.

Step 1: N-Protection (Mandatory)

-

Substrate: 4-Piperidineethanol.

-

Reagent: Di-tert-butyl dicarbonate (

). -

Why: Sterically blocks the nitrogen, forcing reaction exclusively at the oxygen.

Step 2: O-Alkylation (The Bottleneck)

-

Substrate: N-Boc-4-piperidineethanol.[]

-

Reagents: Sodium Hydride (NaH, 60% dispersion), 1-Bromopropane (or 1-Iodopropane).

-

Solvent: Anhydrous DMF or THF (DMF is preferred for kinetics; THF for easier workup).

-

Key Insight: Use 1.5 equiv of NaH. The commercial alcohol often contains trace water which kills the first 0.1-0.2 equiv of base.

Step 3: Deprotection & Salt Formation

-

Reagent: 4M HCl in Dioxane.

-

Critical Control: Temperature must be kept

during addition to prevent acid-catalyzed ether cleavage.

Module 2: Visualizing the Workflow

The following diagram outlines the optimized reaction scheme and the critical decision points where yield is typically lost.

Figure 1: Optimized synthetic workflow. Step 2 (O-Alkylation) is the primary yield-determining step.

Module 3: Troubleshooting Guide (FAQs)

Section A: Low Yield in Etherification (Step 2)

Q: My reaction conversion stalls at 50%. Adding more alkyl halide doesn't help. Why? A: The issue is likely NaH deactivation .

-

Mechanism: NaH reacts with adventitious water in your DMF to form NaOH. NaOH is not strong enough (

) to fully deprotonate the alcohol ( -

The Fix:

-

Dry your DMF over 4Å molecular sieves for 24 hours.

-

Wash the commercial NaH (60% in oil) with dry hexane only if you are confident in your inert atmosphere technique. Otherwise, simply increase NaH loading to 2.0 equivalents .

-

Catalysis: Add 5 mol% Tetrabutylammonium iodide (TBAI) . This facilitates the Finkelstein reaction in situ (converting propyl bromide to the more reactive propyl iodide).

-

Q: I see a large byproduct spot on TLC just above my starting material. A: This is likely the elimination product (propene) .

-

Cause: Reaction temperature is too high. Williamson ether synthesis competes with E2 elimination.

-

The Fix: Perform the deprotonation at

for 30 minutes, then add the propyl bromide. Allow it to warm to Room Temperature (RT). Do not heat above

Section B: Purification & Salt Formation (Step 3)

Q: Upon adding HCl, my product turned into a sticky brown oil instead of a white solid. A: You are experiencing "Oiling Out" due to trapped solvent or impurities.

-

The Fix (Trituration Protocol):

-

Decant the supernatant ether/dioxane.

-

Dissolve the oil in a minimum amount of dry Isopropanol (IPA) or Methanol (warm).

-

Slowly add Diethyl Ether (Et2O) or MTBE until the solution turns cloudy.

-

Scratch the side of the flask with a glass rod or add a seed crystal.

-

Cool to

overnight.

-

Q: The NMR shows the propyl group, but the integration is wrong. Is it the product? A: Check for N-alkylation .

-

Diagnostic: Look at the chemical shift of the piperidine ring protons adjacent to the nitrogen.

-

N-Boc (Correct Intermediate):

ppm (broad). -

N-Propyl (Wrong Product):

ppm.

-

-

Root Cause: Your Boc protection failed or fell off, or you used a base strong enough to deprotonate the carbamate (unlikely with NaH, but possible with stronger bases).

Module 4: Data & Reagent Specifications

Stoichiometry Table for 10g Scale

| Reagent | MW ( g/mol ) | Equiv | Mass/Vol | Role | Critical Note |

| N-Boc-4-piperidineethanol | 229.32 | 1.0 | 10.0 g | Substrate | Ensure dry |

| Sodium Hydride (60%) | 24.00 | 1.5 | 2.6 g | Base | Add in portions at 0°C |

| 1-Bromopropane | 123.00 | 1.2 | 4.8 mL | Electrophile | Distill if yellow |

| TBAI | 369.37 | 0.05 | 0.8 g | Catalyst | Optional accelerator |

| DMF (Anhydrous) | - | - | 100 mL | Solvent | Water < 50 ppm |

Troubleshooting Logic Tree

Figure 2: Rapid diagnostic logic for yield issues.

References

- Pitolisant Synthesis (Analogous Chemistry)

-

Williamson Ether Synthesis Optimization

-

Purification of Piperidine Salts

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Efficacy Analysis of Donepezil and Other Piperidine-Derived Acetylcholinesterase Inhibitors in the Context of Alzheimer's Disease

This guide provides a comprehensive comparison of the efficacy of Donepezil with other notable piperidine-derived acetylcholinesterase inhibitors (AChEIs) for the management of Alzheimer's disease (AD). We will delve into the mechanistic nuances, comparative potency, and the experimental methodologies crucial for their evaluation, offering researchers and drug development professionals a detailed perspective grounded in empirical data.

Introduction: The Cholinergic Hypothesis and the Role of Piperidine Scaffolds

Alzheimer's disease is characterized by a progressive decline in cognitive function, linked significantly to the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh). The cholinergic hypothesis posits that inhibiting the acetylcholinesterase (AChE) enzyme, which degrades ACh, can increase acetylcholine levels in the synaptic cleft and thereby ameliorate some of the cognitive symptoms.

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to be readily functionalized and its presence in numerous natural alkaloids with biological activity. In the context of AChEIs, the protonated piperidine nitrogen can form a crucial cationic-π interaction with the tryptophan residue (Trp84) in the catalytic anionic subsite (CAS) of the AChE enzyme, anchoring the inhibitor to the active site. This fundamental interaction is a cornerstone of the efficacy of many piperidine-based AChEIs, including our primary subject, Donepezil.

Profile of the Benchmark Inhibitor: Donepezil

Donepezil is a second-generation, reversible, and highly selective AChE inhibitor. It is considered a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.

Mechanism of Action: Donepezil's elongated structure allows it to span the active site of AChE, binding to both the CAS and the peripheral anionic site (PAS). The benzylpiperidine moiety interacts with the CAS, while the indanone portion extends to the PAS. This dual binding contributes to its high potency and selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme.

Below is a diagram illustrating the general workflow for evaluating a novel AChE inhibitor against a benchmark like Donepezil.

Caption: High-level workflow for preclinical evaluation of novel AChE inhibitors.

Comparative Analysis of Piperidine-Based AChEIs

While Donepezil is a market leader, several other piperidine derivatives have been developed. This section compares Donepezil with key alternatives, focusing on potency, selectivity, and clinical outcomes.

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Key Structural Feature |

| Donepezil | 5.7 - 12.5 | 3,100 - 7,400 | ~540 - 600 | Benzylpiperidine linked to an indanone moiety |

| Rivastigmine | ~400 (AChE) | ~40 (BuChE) | ~0.1 (BuChE selective) | Carbamate inhibitor (not a piperidine) |

| Galantamine | ~450 | ~10,000 | ~22 | Natural alkaloid with a different ring system |

| Ipidacrine | 24 | 260 | ~11 | Tacrine analogue with a piperidine ring |

Note: Rivastigmine and Galantamine are included as common clinical comparators, though they are not strictly piperidine derivatives, to provide broader context.

Key Insights from Comparative Data:

-

Potency and Selectivity: Donepezil exhibits significantly higher in vitro potency and selectivity for AChE compared to other compounds like Ipidacrine. Its selectivity index of over 500 is a key differentiator, theoretically leading to fewer peripheral side effects associated with BuChE inhibition.

-

Dual-Binding vs. Catalytic Site Focus: Donepezil's dual binding to both CAS and PAS of AChE is a significant advantage. The PAS is implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. By interacting with the PAS, Donepezil may offer a secondary, disease-modifying benefit that compounds solely targeting the CAS, like Ipidacrine, might lack.

Caption: Comparative binding modes of Donepezil and a CAS-only inhibitor.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative efficacy studies, standardized protocols are paramount. Herein, we detail the foundational in vitro assay for AChE inhibition.

Protocol: Determination of AChE Inhibition using Ellman's Method

This spectrophotometric method is the gold standard for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine (ATChI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (Donepezil, etc.) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a stock solution of ATChI (10 mM) in deionized water.

-

Prepare serial dilutions of the test compounds and the reference compound (Donepezil) at various concentrations.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution.

-

Add 10 µL of the test compound dilution (or solvent for control wells).

-

Add 20 µL of the AChE enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiating the Reaction:

-

Add 10 µL of the ATChI substrate solution to each well to start the reaction.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Causality and Self-Validation:

-

Why pH 8.0? This pH is optimal for both AChE activity and the reaction of thiocholine with DTNB, ensuring a robust signal.

-

Why a pre-incubation step? This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of reversible inhibitors.

-

Controls: Including a positive control (Donepezil) validates the assay's sensitivity and accuracy. The negative control (solvent only) establishes the baseline 100% enzyme activity.

Conclusion and Future Directions

Donepezil remains a benchmark AChEI due to its high potency, superior selectivity for AChE over BuChE, and its dual-binding mechanism that may confer additional benefits related to Aβ aggregation. While other piperidine-based inhibitors like Ipidacrine show efficacy, they often lack the selectivity profile of Donepezil.

Future drug development efforts should continue to leverage the piperidine scaffold but aim to incorporate multi-target directed ligand (MTDL) strategies. The ideal next-generation compound would not only inhibit AChE but also modulate other key pathways in AD pathology, such as Aβ aggregation, tau hyperphosphorylation, or neuroinflammation, to move beyond purely symptomatic treatment towards disease modification.

References

-

Title: The cholinergic hypothesis of geriatric memory dysfunction. Source: Science URL: [Link]

-

Title: The cholinergic hypothesis of Alzheimer's disease: a review of progress. Source: Journal of Neurology, Neurosurgery & Psychiatry URL: [Link]

-

Title: Donepezil: a review of its use in Alzheimer's disease. Source: Drugs URL: [Link]

-

Title: Donepezil for dementia due to Alzheimer's disease. Source: Cochrane Database of Systematic Reviews URL: [Link]

-

Title: Donepezil, the cornerstone of therapy in Alzheimer's disease: a review of its pharmacological properties and therapeutic potential. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

-

Title: A review of the pharmacology and clinical efficacy of donepezil in the treatment of Alzheimer's disease. Source: Clinical Therapeutics URL: [Link]

-

Title: Design, Synthesis, and Evaluation of Novel Donepezil-Based Acetylcholinesterase Inhibitors. Source: Molecules URL: [Link]

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantitative determination of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride in a biological matrix, such as human plasma. As a novel compound, establishing a robust and reliable analytical method is a critical first step in its preclinical and clinical development journey. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the validation process, grounded in current regulatory expectations.

The principles and procedures outlined herein are based on the harmonized guidelines from the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9] Adherence to these guidelines ensures the quality and consistency of bioanalytical data, which is paramount for regulatory submissions.[3][6][7]

Introduction to 2-(4-Piperidinyl)ethyl propyl ether hydrochloride and the Imperative of Bioanalytical Validation

2-(4-Piperidinyl)ethyl propyl ether hydrochloride is a novel chemical entity with potential therapeutic applications. As with any new drug candidate, understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is essential for evaluating its safety and efficacy.[1][2] These evaluations rely on the accurate measurement of the drug's concentration in biological samples. Therefore, the bioanalytical method used for this quantification must be rigorously validated to demonstrate that it is suitable for its intended purpose.[3][6]

This guide will compare the performance of a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the stringent acceptance criteria defined by global regulatory bodies. LC-MS/MS is often the technology of choice for small molecule quantification due to its high selectivity, sensitivity, and speed.

The Bioanalytical Method Validation Workflow: A Visual Overview

The validation of a bioanalytical method is a systematic process composed of several key experiments. Each experiment is designed to test a specific performance characteristic of the method. The following diagram illustrates the typical workflow for a full validation.

Caption: A typical workflow for bioanalytical method validation.

Core Validation Parameters: Experimental Design and Acceptance Criteria

This section details the experimental approach for validating the key performance characteristics of our hypothetical LC-MS/MS method for 2-(4-Piperidinyl)ethyl propyl ether hydrochloride.

Selectivity and Specificity

Why it's critical: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10][11] Specificity ensures that the signal measured is solely from the analyte of interest. This is fundamental to avoiding erroneously high results due to interference.

Experimental Protocol:

-

Analyze blank matrix samples (e.g., human plasma) from at least six different sources.

-

Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

-

Analyze blank matrix samples spiked with potentially co-administered drugs or known metabolites.

Acceptance Criteria (based on ICH M10):

-

The response in blank samples should not be more than 20% of the response of the LLOQ for the analyte and not more than 5% for the internal standard.

Calibration Curve and Sensitivity

Why it's critical: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[10] The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]

Experimental Protocol:

-

Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (matrix with internal standard), and 6-8 non-zero concentrations.

-

Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) against the nominal concentration.

-

Apply a suitable regression model (e.g., weighted linear regression, 1/x²).

Acceptance Criteria (based on ICH M10):

-

The correlation coefficient (r²) should be ≥ 0.99.

-

At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Table 1: Example Calibration Curve Performance

| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Deviation (%) |

| 1.00 (LLOQ) | 0.95 | -5.0 |

| 2.50 | 2.60 | 4.0 |

| 5.00 | 5.15 | 3.0 |

| 10.0 | 9.80 | -2.0 |

| 25.0 | 25.5 | 2.0 |

| 50.0 | 48.5 | -3.0 |

| 100.0 | 102.0 | 2.0 |

| 200.0 (ULOQ) | 198.0 | -1.0 |

Accuracy and Precision

Why it's critical: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[10][12][13] These are the most critical parameters for assessing the method's quality.[13]

Experimental Protocol:

-

Prepare Quality Control (QC) samples at a minimum of four concentration levels:

-

LLOQ

-

Low QC (≤ 3x LLOQ)

-

Medium QC

-

High QC (≥ 75% of ULOQ)

-

-

Analyze at least five replicates of each QC level in at least three separate analytical runs.

Acceptance Criteria (based on ICH M10):

-

Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

-

Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Table 2: Example Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.00 | 1.05 | 5.0 | 8.5 |

| Low | 3.00 | 2.90 | -3.3 | 6.2 |

| Medium | 30.0 | 31.2 | 4.0 | 4.5 |

| High | 150.0 | 147.5 | -1.7 | 3.8 |

Stability

Why it's critical: The stability of the analyte in the biological matrix must be established to ensure that the measured concentration reflects the concentration at the time of sample collection.[10] Various storage and handling conditions must be evaluated.

Experimental Protocol:

-

Analyze low and high QC samples after subjecting them to the following conditions:

-

Freeze-Thaw Stability: Three cycles of freezing and thawing.

-

Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample processing time.

-

Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected sample storage duration.

-

Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.

-

Acceptance Criteria (based on ICH M10):

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 3: Example Stability Data Summary

| Stability Condition | QC Level | Mean Measured Conc. (ng/mL) vs. Nominal | Deviation (%) |

| 3 Freeze-Thaw Cycles | Low | 2.95 | -1.7 |

| High | 148.2 | -1.2 | |

| 6 hours at Room Temp. | Low | 3.05 | 1.7 |

| High | 151.5 | 1.0 | |

| 90 days at -80°C | Low | 2.88 | -4.0 |

| High | 145.8 | -2.8 | |

| 24 hours in Autosampler | Low | 2.98 | -0.7 |

| High | 149.1 | -0.6 |

Comparison with Alternative Methodologies

While LC-MS/MS is the gold standard for this type of analysis, other techniques could be considered, each with its own advantages and disadvantages.

Table 4: Comparison of Analytical Techniques

| Technique | Pros | Cons | Applicability to 2-(4-Piperidinyl)ethyl propyl ether hydrochloride |

| LC-MS/MS | High selectivity, high sensitivity, wide dynamic range, high throughput. | High initial capital cost, requires skilled operators. | Excellent. Ideal for quantifying low concentrations in complex biological matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. | May require derivatization for polar compounds, which adds complexity. | Potentially suitable, but likely requires derivatization. This would increase sample preparation time and potential for variability. |

| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Lower cost, simpler operation. | Lower sensitivity and selectivity compared to MS. Prone to interference from matrix components. | Likely insufficient sensitivity for typical in-vivo concentrations. May be suitable for formulation analysis but not for bioanalysis.[14] |

The choice of LC-MS/MS for the bioanalysis of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride is justified by the need for high sensitivity and selectivity to accurately characterize its pharmacokinetic profile.

Conclusion: A Validated Method as the Bedrock of Drug Development

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of an analytical procedure.[12] By systematically evaluating selectivity, accuracy, precision, sensitivity, and stability against the rigorous acceptance criteria set forth by regulatory agencies like the FDA and EMA through the harmonized ICH M10 guideline, we can ensure the reliability of the data generated.[2][3][5] A well-characterized and validated method, such as the hypothetical LC-MS/MS method described for 2-(4-Piperidinyl)ethyl propyl ether hydrochloride, is not merely a technical exercise; it is the foundation upon which critical decisions in the drug development process are made.

References

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. Retrieved from [Link]

-

International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

-

ResearchGate. (2024, September 6). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

-

European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019, October 25). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]

-

European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

-

ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]

-

Scientific Research Publishing. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Retrieved from [Link]

-

IJRPR. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

-

PubMed. (1991, April). Validation of bioanalytical methods. Retrieved from [Link]

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]

- 3. database.ich.org [database.ich.org]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. fda.gov [fda.gov]

- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]

- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. ijsat.org [ijsat.org]

- 13. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]

A Guide to Reproducible Syntheses of 4-Substituted Piperidines: A Comparative Analysis of 4-Anilino-N-phenethylpiperidine (ANPP) Synthesis

This guide provides a detailed comparative analysis of synthetic methodologies for 4-substituted piperidines, a crucial scaffold in modern medicinal chemistry. Due to the limited specific experimental data available for 2-(4-Piperidinyl)ethyl propyl ether hydrochloride, this document will focus on a well-documented and representative analogue: 4-anilino-N-phenethylpiperidine (ANPP). The principles of reproducibility and experimental design discussed herein are broadly applicable to the synthesis of other 4-substituted piperidine derivatives, including 2-(4-Piperidinyl)ethyl propyl ether hydrochloride.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to drugs with diverse therapeutic applications, from analgesics to antipsychotics.[1] The specific substitution at the 4-position of the piperidine ring significantly influences the pharmacological profile of the resulting molecule. Therefore, robust and reproducible synthetic methods for accessing these analogues are of paramount importance in drug discovery and development.

This guide will compare two distinct and common strategies for the synthesis of ANPP, a key intermediate in the production of fentanyl and its analogues.[2][3] By examining these methods side-by-side, we will explore the critical parameters that govern reaction outcomes, yield, purity, and ultimately, the reproducibility of the experiment.

Method 1: Direct Reductive Amination of N-Phenethyl-4-piperidinone (NPP)

This approach is a one-pot synthesis where N-phenethyl-4-piperidinone (NPP) is reacted with aniline in the presence of a reducing agent to directly form ANPP.[2][4] Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1]

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success and reproducibility of a reductive amination. The ideal reagent should selectively reduce the intermediate iminium ion without significantly reducing the starting ketone.

-

Sodium Triacetoxyborohydride (STAB): Often the preferred reagent, STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1] Its steric bulk and attenuated reactivity compared to other borohydrides allow for the in-situ reduction of the iminium ion as it is formed, minimizing side reactions.

-

Sodium Cyanoborohydride (NaBH₃CN): Another common choice, NaBH₃CN is also a mild reducing agent. However, it is highly toxic and requires careful handling. Its reactivity is pH-dependent, which can introduce variability if the reaction conditions are not strictly controlled.[5]

-

Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on carbon with a hydrogen source is another effective method.[4][6] This approach is often "greener" as it avoids stoichiometric inorganic reagents. However, it requires specialized equipment (hydrogenator) and careful catalyst handling to ensure consistent activity and prevent catalyst poisoning.

The solvent choice also plays a crucial role. Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used as they are compatible with the reagents and effectively solvate the reactants and intermediates.

Detailed Experimental Protocol: Reductive Amination using STAB

Materials:

-

N-phenethyl-4-piperidinone (NPP)

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

To a stirred solution of N-phenethyl-4-piperidinone (1.0 eq) in 1,2-dichloroethane, add aniline (1.1 eq) and glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-